4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol
Overview
Description
4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as 4-AIBD, is a synthetic small molecule that has been widely studied for its potential therapeutic applications. 4-AIBD is a member of the indazole family, which is comprised of compounds that are derived from the indazole nucleus. It has been used in various scientific research applications, including in vivo and in vitro studies. 4-AIBD has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-proliferative properties. In addition, it has been shown to have biochemical and physiological effects, such as modulating the activity of enzymes and receptors.
Scientific Research Applications
Structural Analysis: Studies on compounds with structural similarities to 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol have focused on their crystal structures, analyzing the planarity of the indazole system and the angles between different groups within the molecule (Chicha, Rakib, Bouissane, Saadi, & El Ammari, 2014).
Synthesis and Reactions: Research has been conducted on the synthesis of related compounds, such as trifluoromethylated alkenes and indanes. The processes involved often depend on the nucleophilicity of the starting arene and the electrophilicity of intermediates (Kazakova, Iakovenko, Boyarskaya, Nenajdenko, & Vasilyev, 2015).
Biological Evaluation: Some derivatives of indazoles have been evaluated for biological activities, such as antiproliferative activity against various cancer cell lines. This suggests potential applications in medicinal chemistry and drug development (Taia, Essaber, Oubella, Aatif, Bodiguel, Jamart-Grégoire, Itto, & Morjani, 2020).
Antibacterial Properties: Research has been done on novel benzene-1,3-diol derivatives for their potential antibacterial activity. This indicates a possibility for the compound to be explored for similar applications (Juneja, Panchbhai, Sheikh, Ingle, & Hadda, 2013).
properties
IUPAC Name |
4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMCQPFKPISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695727 | |
Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol | |
CAS RN |
669764-18-5 | |
Record name | WAY-169916 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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